![molecular formula C14H22N2O2S B2788336 1-(3-isopropoxypropyl)-4-thioxo-3,4,5,6,7,8-hexahydroquinazolin-2(1H)-one CAS No. 920368-47-4](/img/structure/B2788336.png)
1-(3-isopropoxypropyl)-4-thioxo-3,4,5,6,7,8-hexahydroquinazolin-2(1H)-one
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Overview
Description
1-(3-isopropoxypropyl)-4-thioxo-3,4,5,6,7,8-hexahydroquinazolin-2(1H)-one is a chemical compound that has been researched for its potential applications in various scientific fields. This compound has been synthesized and studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research.
Mechanism of Action
The mechanism of action of 1-(3-isopropoxypropyl)-4-thioxo-3,4,5,6,7,8-hexahydroquinazolin-2(1H)-one involves the inhibition of certain enzymes and receptors in the body. This compound has been shown to interact with various targets such as GABA-A receptors, histone deacetylases, and protein kinase C.
Biochemical and Physiological Effects:
1-(3-isopropoxypropyl)-4-thioxo-3,4,5,6,7,8-hexahydroquinazolin-2(1H)-one has been shown to have various biochemical and physiological effects on the body. This compound has been shown to increase the levels of certain neurotransmitters such as GABA and dopamine, which are involved in the regulation of mood, behavior, and cognition.
Advantages and Limitations for Lab Experiments
1-(3-isopropoxypropyl)-4-thioxo-3,4,5,6,7,8-hexahydroquinazolin-2(1H)-one has several advantages and limitations for lab experiments. One advantage is that this compound is relatively easy to synthesize and purify. However, one limitation is that this compound has low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for research on 1-(3-isopropoxypropyl)-4-thioxo-3,4,5,6,7,8-hexahydroquinazolin-2(1H)-one. One direction is to study the potential applications of this compound in the treatment of other diseases such as Parkinson's disease and schizophrenia. Another direction is to investigate the potential use of this compound as a tool for studying the role of certain enzymes and receptors in the body. Additionally, further research is needed to optimize the synthesis and purification methods for this compound.
In conclusion, 1-(3-isopropoxypropyl)-4-thioxo-3,4,5,6,7,8-hexahydroquinazolin-2(1H)-one is a promising compound that has been studied for its potential applications in various scientific fields. This compound has shown promising results in the treatment of various diseases and has several advantages and limitations for lab experiments. Further research is needed to fully understand the potential of this compound and to optimize its synthesis and purification methods.
Synthesis Methods
The synthesis of 1-(3-isopropoxypropyl)-4-thioxo-3,4,5,6,7,8-hexahydroquinazolin-2(1H)-one involves the reaction of 3-isopropoxypropylamine with 2-thioxo-2,3,4,5,6,7-hexahydroquinazoline-4-one in the presence of a catalyst. The resulting product is then purified through various techniques such as recrystallization or column chromatography.
Scientific Research Applications
1-(3-isopropoxypropyl)-4-thioxo-3,4,5,6,7,8-hexahydroquinazolin-2(1H)-one has been studied for its potential applications in various scientific fields such as medicinal chemistry, pharmacology, and neurobiology. This compound has shown promising results in the treatment of various diseases such as cancer, epilepsy, and Alzheimer's disease.
properties
IUPAC Name |
1-(3-propan-2-yloxypropyl)-4-sulfanylidene-5,6,7,8-tetrahydroquinazolin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2S/c1-10(2)18-9-5-8-16-12-7-4-3-6-11(12)13(19)15-14(16)17/h10H,3-9H2,1-2H3,(H,15,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLXPVBCDSDDFKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCN1C2=C(CCCC2)C(=S)NC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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